6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Overview
Description
“6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a chemical compound with the CAS Number: 303996-45-4 . It has a molecular weight of 271.37 . The IUPAC name for this compound is 6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9N3S2/c14-8-11-12(15-13-16(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-7H,9H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid .Scientific Research Applications
Antimycobacterial Agents
Imidazo[2,1-b][1,3]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have shown potential as antimycobacterial agents . These compounds have been designed, synthesized, and evaluated for their in vitro antitubercular activity .
Anticancer Agents
Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system include well-known compounds with a broad range of pharmaceutical applications, including as anticancer drugs .
Antiviral Drugs
Imidazo[2,1-b][1,3]thiazole derivatives have also been reported to have applications as antiviral drugs .
Antioxidants
These compounds have been found to have antioxidant properties, which can be beneficial in various health conditions .
Immunomodulatory Agents
Imidazo[2,1-b][1,3]thiazole derivatives have been reported to have immunomodulatory effects .
Tuberculostatic Agents
These compounds have been reported to have tuberculostatic properties, making them potentially useful in the treatment of tuberculosis .
Non-sedative Anxiolytic
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic .
Kinase Inhibitor
These compounds have been reported to inhibit kinase, an enzyme that plays a crucial role in various cellular processes .
Mechanism of Action
Target of Action
The primary target of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is Mycobacterium tuberculosis (Mtb) . This compound has shown significant activity against Mtb, suggesting a selective inhibition of Mtb .
Mode of Action
Molecular docking and dynamics studies suggest that the compound interacts with thePantothenate synthetase of Mtb . This interaction could potentially disrupt the normal functioning of the bacteria, leading to its inhibition .
Biochemical Pathways
Given its target, it is likely that the compound interferes with thebiosynthesis of pantothenate , a key process in the survival and proliferation of Mtb .
Pharmacokinetics
The compound was designed and synthesized with in silico admet prediction, suggesting that it has suitable properties for further biological evaluation .
Result of Action
The compound has shown significant antitubercular activity. For instance, one of the derivatives of this compound displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . These results suggest that the compound has a potent inhibitory effect on Mtb.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-benzylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S2/c14-8-11-12(15-13-16(11)6-7-17-13)18-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSHODVVRCYYGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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